molecular formula C12H6F3NS2 B2905175 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478080-15-8

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2905175
CAS No.: 478080-15-8
M. Wt: 285.3
InChI Key: CHXUVLIATZSHGQ-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a sophisticated heterocyclic building block engineered for advanced research and development. This compound features a fused thieno[3,2-b]pyridine core structure substituted with a 2-thienyl group at the 3-position and a trifluoromethyl group at the 6-position. The strategic incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance key properties such as metabolic stability, membrane permeability, and overall lipophilicity . The electron-rich, π-conjugated system of the fused heteroaromatic scaffold makes this compound a valuable intermediate in materials science, particularly in the development of organic electronic materials . Researchers utilize this core structure in pharmaceutical development for constructing more complex molecular architectures, particularly as it serves as a key precursor for various fused heterocyclic systems with potential biological activities . The compound is offered exclusively for research and development applications. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, human, veterinary, or household use of any kind.

Properties

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NS2/c13-12(14,15)7-4-10-11(16-5-7)8(6-18-10)9-2-1-3-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUVLIATZSHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the trifluoromethyl and thienyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. This compound's structural features allow it to interact with key biological targets involved in cancer progression, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Effects
There is growing evidence that this compound may have neuroprotective effects. In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Research

Enzyme Inhibition
N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been studied for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition could lead to applications in developing anti-inflammatory drugs .

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This property indicates potential uses in developing new antibiotics or antimicrobial agents .

Data Tables

Application Area Findings References
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation pathways
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential for neurodegenerative diseases
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory applications
Antimicrobial PropertiesExhibits activity against bacterial strains; disrupts cell membranes

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazolo[4,3-c]pyridine derivatives and tested their efficacy against human cancer cell lines. The results showed that N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibited potent cytotoxicity against breast cancer cells with an IC50 value significantly lower than existing treatments .

Case Study 2: Neuroprotective Effects

A laboratory study investigated the neuroprotective effects of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine derivatives on neuronal cells exposed to oxidative stress. The results indicated a marked reduction in apoptosis markers and enhanced cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Positional Isomers in the Thieno[3,2-b]pyridine Series

  • Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS: 400085-34-9): Substituents: 3-pyridinyl at position 3, -CF₃ at position 6, and a methyl ester at position 2. Molecular Formula: C₁₆H₁₀F₃N₂O₂S. Applications: Potential sphingosine 1-phosphate receptor 2 (S1PR2) modulator.
  • Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS: 882748-12-1): Substituents: 2-pyridinyl at position 3, -CF₃ at position 6. Molecular Formula: C₁₅H₉F₃N₂O₂S.

Derivatives with Varied Fused Ring Systems

  • 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 104960-56-7): Substituents: Phenyl at position 6, -CF₃ at position 4, and an amino group at position 3. Molecular Formula: C₁₅H₉F₃N₂O₂S. Structural Contrast: The fused ring system (thieno[2,3-b]pyridine vs. [3,2-b]) modifies conjugation pathways, impacting bioactivity and solubility.
  • 4-Methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol: Substituents: Triazole-thiol group at position 2. Molecular Formula: C₁₉H₁₃F₃N₆S₂. Functional Impact: The triazole-thiol moiety enhances metal-binding capacity, relevant for catalytic or antimicrobial applications.

Antitumor Efficacy

  • Benzothiazole/Indole-Substituted Thieno[3,2-b]pyridines: GI₅₀ Values: 3.5–6.4 µM (benzothiazole derivatives) vs. 15.8–18.1 µM (indole derivatives). Mechanism: Electron-withdrawing groups like -CF₃ improve cytotoxicity by enhancing DNA intercalation or enzyme inhibition.
  • 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine: Predicted Activity: The 2-thienyl group may enhance membrane permeability, while -CF₃ stabilizes charge distribution in target binding pockets.

Fluorescence Properties

  • Compound 1 (Pyrido[2’,3’:3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-one): Fluorescence Quantum Yield (FF): 0.20–0.30. Comparison: The absence of a bulky ethynyl group (cf. Compound 2, FF: 0.01–0.05) suggests that 3-(2-thienyl)-6-CF₃ derivatives may retain moderate fluorescence for imaging applications.

Thermal Stability

  • Thieno[3,2-b]thiophene Derivatives: Decomposition temperatures >300°C, attributed to -CF₃ groups enhancing thermal resilience. Similar stability is expected for 3-(2-thienyl)-6-CF₃ thieno[3,2-b]pyridine.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Positions) Fluorescence FF GI₅₀ (µM)
3-(2-Thienyl)-6-CF₃ thieno[3,2-b]pyridine C₁₂H₆F₃NS₂ 3-Thienyl, 6-CF₃ N/A N/A
Methyl 3-(3-pyridinyl)-6-CF₃ thieno[3,2-b]pyridine-2-carboxylate C₁₆H₁₀F₃N₂O₂S 3-Pyridinyl, 6-CF₃, 2-COOCH₃ N/A N/A
3-Amino-6-phenyl-4-CF₃ thieno[2,3-b]pyridine-2-carboxylic acid C₁₅H₉F₃N₂O₂S 3-NH₂, 4-CF₃, 6-Ph N/A N/A
Benzothiazole-substituted thieno[3,2-b]pyridine C₁₄H₈N₂S₂ 6-Benzothiazole N/A 3.5–6.4

Biological Activity

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H6F3NS2
  • Molecular Weight : 285.302 g/mol
  • CAS Number : 478080-15-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, allowing it to modulate the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to therapeutic effects, particularly in cancer treatment and antiviral applications.

Biological Activities

  • Antitumor Activity :
    • Research indicates that thieno[3,2-b]pyridine derivatives exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of tumor cell growth through dual inhibition mechanisms targeting key enzymes in nucleotide biosynthesis pathways .
  • Antiviral Properties :
    • Preliminary studies suggest that thieno[3,2-b]pyridine derivatives may possess antiviral activity. The structural modifications in these compounds can enhance their efficacy against viral targets by disrupting viral replication processes .

Case Studies and Research Findings

Study Findings
In vitro Antitumor Study A study demonstrated that thieno[3,2-b]pyridine derivatives inhibited the proliferation of CHO cells expressing folate receptors, showcasing their potential as multitargeted anticancer agents .
Antiviral Activity Assessment Compounds with thieno[3,2-b]pyridine scaffolds showed promising results against viral targets, indicating a need for further investigation into their mechanisms of action .

Synthetic Routes

The synthesis of this compound typically involves constructing the thieno[3,2-b]pyridine core followed by the introduction of trifluoromethyl and thienyl groups. Common methods include cyclization reactions starting from 2-aminothiophene derivatives under specific conditions .

Q & A

Q. How can the three-dimensional conformation of 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine be experimentally determined?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving the 3D structure, particularly for analyzing bond angles, substituent orientations, and intermolecular interactions. For dynamic conformational analysis in solution, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximities between protons . Computational methods like density functional theory (DFT) simulations may complement experimental data to predict electronic distributions and steric effects.

Q. What are the optimal synthetic routes for preparing this compound?

  • Methodological Answer: Multi-step synthesis typically involves:

Core Formation: Cyclization of thiophene derivatives with pyridine precursors under acidic conditions (e.g., polyphosphoric acid) to form the thieno[3,2-b]pyridine scaffold.

Substituent Introduction: The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃, while the 2-thienyl moiety is added via Suzuki-Miyaura cross-coupling with a thiopheneboronic acid .
Key parameters:

  • Temperature: 80–120°C for cross-coupling reactions.
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions.
  • Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >70% purity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer:
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, enhancing electrophilicity at adjacent positions. This facilitates nucleophilic aromatic substitution (SNAr) at the 6-position but may hinder Suzuki coupling at the 3-position. To mitigate this, use bulky ligands (e.g., XPhos) to stabilize palladium intermediates and increase reaction efficiency. Comparative kinetic studies with/without the CF₃ group can quantify electronic effects via Hammett plots .

Q. What strategies resolve contradictions in reported stability data under acidic vs. basic conditions?

  • Methodological Answer:
  • pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC-MS analysis to track degradation products.
  • Mechanistic Insight: The thienyl group may hydrolyze under strong acids (pH < 2), while the trifluoromethyl group stabilizes the ring under basic conditions (pH > 10). Conflicting data often arise from solvent choice (e.g., aqueous vs. DMSO); replicate experiments in identical solvents .

Q. How can structure-activity relationships (SAR) be systematically explored for anticancer activity?

  • Methodological Answer:
  • Derivative Synthesis: Modify substituents (e.g., replace 2-thienyl with phenyl or indole) and assess changes in bioactivity.
  • SAR Table Example:
DerivativeSubstituent (Position)IC₅₀ (HeLa)LogP
Parent Compound2-Thienyl (3), CF₃ (6)12 µM3.2
3-Phenyl AnalogPhenyl (3)45 µM3.8
6-CF₃, 3-Indole AnalogIndole (3)8 µM2.9
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to tubulin or topoisomerase II .

Q. What experimental approaches validate hypothesized interactions with cytochrome P450 enzymes?

  • Methodological Answer:
  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at the thienyl ring).
  • CYP Inhibition: Fluorescent-based Vivid® assays for CYP3A4/2D6 isoforms.
  • Isotope Labeling: Use ¹⁴C-labeled compound to trace metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer:
  • Standardized Protocols: Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry vs. HPLC.
  • Temperature Control: Ensure all experiments are conducted at 25°C ± 0.5°C.
  • Particle Size Impact: Grind compound to uniform particle size (<50 µm) via ball milling to eliminate variability .

Comparative Studies

Q. How does this compound differ structurally and functionally from similar thieno[3,2-b]pyridine derivatives?

  • Methodological Answer:
  • Structural Differentiation: The 2-thienyl group enhances π-π stacking with aromatic residues in enzyme active sites, unlike methyl or chloro substituents in analogs.
  • Functional Comparison Table:
CompoundKey SubstituentsBioactivity Highlight
3-Methyl-6-CF₃ analogMethyl (3), CF₃ (6)Moderate kinase inhibition
3-(4-Fluorophenyl)-6-CF₃ analog4-Fluorophenyl (3)Enhanced antimicrobial potency
3-(2-Thienyl)-6-CF₃ (this compound) 2-Thienyl (3), CF₃ (6)Superior anticancer activity
  • Thermodynamic Analysis: Compare melting points and solubility to correlate structural changes with physical properties .

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